2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime
Description
Properties
IUPAC Name |
(E)-N-phenylmethoxy-2,3,4,9-tetrahydrocarbazol-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-2-7-14(8-3-1)13-22-21-18-12-6-10-16-15-9-4-5-11-17(15)20-19(16)18/h1-5,7-9,11,20H,6,10,12-13H2/b21-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPSBLISUZLYCW-DYTRJAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NOCC3=CC=CC=C3)C1)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/OCC3=CC=CC=C3)/C1)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime typically involves the following steps:
Formation of 2,3,4,9-tetrahydro-1H-carbazol-1-one: This can be achieved through the reduction of carbazole derivatives using hydrogenation or other reducing agents.
Introduction of the O-benzyloxime group: The O-benzyloxime group can be introduced by reacting the ketone with O-benzylhydroxylamine under acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The benzyl group in the O-benzyloxime can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that oxime derivatives, including 2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime, exhibit promising anticancer activities. The compound has been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways.
- Case Study : A study demonstrated that derivatives of carbazole compounds possess cytotoxic effects against A549 human lung adenocarcinoma cells. The mechanism involves the inhibition of key kinases associated with cell cycle regulation and apoptosis .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties. It has shown potential in reducing neuronal apoptosis and inflammation in neurodegenerative models.
- Case Study : Research highlighted that certain carbazole derivatives can mitigate neuroinflammation by inhibiting the NF-κB pathway and reducing pro-inflammatory cytokines in microglial cells . This suggests a potential application in treating neurodegenerative diseases.
Anti-Prion Activity
The compound's derivatives have also been investigated for their anti-prion activity, which is critical in addressing prion diseases.
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazol-1-one O-benzyloxime involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The carbazol-1-one scaffold allows diverse substitutions at positions C2, C6, and the ketone oxygen. Key analogs include:
Key Observations:
- Hydrophobicity: O-Benzyloxime (logP ~3.5 estimated) is less hydrophobic than 6-methyl derivatives (logP 2.83) but more than nitrobenzoyloxime analogs due to the benzyl group's nonpolar character .
- Hydrogen Bonding: Unlike bromo- or methyl-substituted carbazoles, the oxime nitrogen in O-benzyloxime can act as a hydrogen bond donor/acceptor, influencing crystal packing and solubility .
- Synthetic Routes: O-Benzyloxime: Likely synthesized via condensation of 2,3,4,9-tetrahydro-1H-carbazol-1-one with O-benzylhydroxylamine under acidic conditions . Bromo-allylidene derivative: Prepared via aldol condensation using KOH/ethanol, followed by column chromatography .
Crystallographic and Conformational Analysis
- Crystal Packing : Bromo-allylidene analogs form R₂²(10) dimers via N–H···O hydrogen bonds, stabilizing the lattice . The O-benzyloxime’s bulkier substituent may disrupt such interactions, leading to alternative packing motifs.
- Ring Puckering: The cyclohexenone ring in carbazol-1-one derivatives adopts envelope conformations (e.g., C10B disorder in bromo-allylidene analog) . Substituents like O-benzyloxime may influence puckering parameters (e.g., Cremer-Pople coordinates) .
Biological Activity
2,3,4,9-Tetrahydro-1H-carbazol-1-one O-benzyloxime (CAS No. 866149-32-8) is a synthetic compound derived from carbazole, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a carbazole core with an oxime functional group. This structure may contribute to its biological activity by allowing interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 μg/mL |
| Escherichia coli | 31.2 μg/mL |
| Pseudomonas aeruginosa | 62.5 μg/mL |
These findings suggest that the compound may be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving MGC-803 gastric cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways.
Table 2: Effects on Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 20 | Apoptosis induction |
| HeLa | 25 | Cell cycle arrest at G2/M phase |
| A549 | 30 | Inhibition of EGFR signaling |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in cancer cells treated with this compound.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at specific phases (G2/M), preventing further proliferation.
Q & A
Q. What are common synthetic routes for 2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives?
- Methodological Answer : The synthesis typically involves Fischer indole cyclization or Japp–Klingemann reactions to form the carbazolone core. For example, 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one was synthesized via hydrazone intermediates under acidic conditions . Advanced derivatives can be functionalized using Grignard coupling (though this may lead to aromatization challenges) or condensation with aldehydes to form Schiff bases . Oxime derivatives, such as the O-benzyloxime, are likely synthesized by reacting the ketone with hydroxylamine derivatives followed by benzylation.
Q. How is X-ray crystallography applied to determine the molecular structure of carbazolone derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses CCD detectors (e.g., Bruker SMART APEX) with Mo/Kα radiation. Structures are solved via direct methods (SHELXS) and refined using SHELXL . Key parameters include space group determination (e.g., monoclinic P2₁/c), unit cell dimensions (e.g., a = 10.5245 Å, b = 7.1564 Å), and hydrogen-bonding networks. ORTEP-3 visualizes molecular geometry and disorder .
Q. What spectroscopic techniques confirm the formation of carbazolone derivatives?
- Methodological Answer :
- NMR : Protons adjacent to the ketone/oxime group show characteristic shifts (e.g., δ ~2.5 ppm for cyclohexenone protons).
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and N–O (~930 cm⁻¹ in oximes) confirm functional groups.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 378.26 for bromo derivatives) .
Advanced Research Questions
Q. How are disordered moieties in carbazolone crystal structures modeled and refined?
- Methodological Answer : Disorder (e.g., in thiophene or allylidene substituents) is resolved using SHELXL by splitting atoms into multiple sites with occupancy refinement. For example, a thiophene ring disorder was modeled with 84.3% and 15.7% occupancies . Constraints (e.g., SIMU, DELU) maintain reasonable geometry during refinement.
Q. What role do hydrogen-bonding motifs play in the supramolecular assembly of carbazolones?
Q. How are puckering parameters analyzed for non-planar rings in carbazolones?
- Methodological Answer : Cremer-Pople parameters quantify ring puckering using Cartesian coordinates from XRD data. For the cyclohexenone ring, puckering amplitude (Q) and phase angle (θ) are calculated via software like PLATON or PARST. Example: A cyclohexenone ring showed Q = 0.47 Å and θ = 178.6°, indicating a slightly distorted envelope conformation .
Q. What strategies overcome synthetic challenges in Grignard coupling of tetrahydrocarbazolones?
- Methodological Answer : Grignard reactions with 6-chloro-2-methyl-carbazolone require precise temperature control (−78°C to 0°C) to avoid aromatization. Quenching with NH₄Cl and rapid purification via silica chromatography isolates intermediates like 6-chloro-2-methyl-1-phenyl-4,9-dihydro-3H-carbazole .
Q. How are structure-activity relationship (SAR) studies designed for carbazolone derivatives?
- Methodological Answer :
- Core Modification : Introduce substituents (e.g., Br, O-benzyloxime) at positions 2, 6, or 8 to modulate electronic effects .
- Biological Assays : Test antimicrobial/antitumor activity via MIC or MTT assays. For example, thiophene-substituted derivatives showed enhanced bioactivity .
- Computational Modeling : Docking studies (e.g., AutoDock) predict binding affinity to target proteins like kinases or DNA topoisomerases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
